
N-(2-异丁酰-1,2,3,4-四氢异喹啉-7-基)-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its functional groups and fluorinated moieties. The presence of a trifluoromethyl group and an isoquinoline core suggests potential biological activity and relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related isoquinoline derivatives has been explored through various methods. For instance, visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones have been developed to synthesize CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones . Additionally, Rh-catalyzed oxidative coupling between benzamides and alkynes has been used to synthesize polycyclic amides, including isoquinolones, through oxidative ortho C-H activation . A metal-free, visible-light and air-promoted radical difluoromethylation/cyclization of N-benzamides has also been reported for the synthesis of CF2H-containing isoquinoline-1,3-diones . These methods highlight the versatility and innovation in the synthesis of isoquinoline derivatives, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a heterocyclic isoquinoline core, which is a structural motif found in many natural products and pharmaceuticals. The substitution patterns on the isoquinoline core, such as the 2-isobutyryl group and the 7-amide linkage in the target compound, can significantly influence the molecule's electronic properties and conformational stability.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a variety of chemical reactions. The Bischler-Napieralski cyclization, for example, is a key transformation in the synthesis of isoquinoline alkaloids, which can lead to the construction of different heterocycles . Acid-catalyzed cyclization reactions have also been employed to synthesize substituted octahydroisoquinolines and tetrahydroisoquinolines . The presence of the trifluoromethyl group in the target compound may also allow for unique reactivity patterns, such as nucleophilic substitution or addition reactions, given the electron-withdrawing nature of the CF3 group.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The trifluoromethyl group is known to impart high lipophilicity and can affect the acidity of adjacent protons. The isoquinoline core may contribute to the rigidity of the molecule and potentially impact its ability to interact with biological targets. The amide linkage is typically associated with hydrogen bonding capability, which could influence solubility and binding interactions. The synthesis methods mentioned in the literature suggest that the compound could be obtained in moderate to good yields under mild reaction conditions, which is advantageous for practical applications .
科学研究应用
直接羰基化方法
与目标化合物密切相关的氨基喹啉苯甲酰胺的研究促进了直接羰基化方法的发展。这些工艺利用空气中的氧作为氧化剂,Mn(OAc)3 作为助催化剂,展示了该合成方法的高效性和潜在的环境效益。此类方法可使苯甲酸和丙烯酸衍生物羰基化,以良好产率提供酰亚胺,并展示了一种将羰基官能团整合到复杂分子中的通用方法 (Grigorjeva & Daugulis, 2014)。
用于多环酰胺合成的氧化偶联
通过氧化邻位 C-H 活化从苯甲酰胺和炔烃合成异喹啉酮代表了一项重大进展。这种方法利用了伯苯甲酰胺和仲苯甲酰胺与炔烃的反应性,为多环酰胺的高效构建铺平了道路。它突出了特定催化剂和氧化剂在促进复杂转化和拓宽合成有机化学范围中的作用 (Song et al., 2010)。
抗惊厥药的先进路线
一种高效制造抗惊厥药 SB-406725A 的工艺的开发展示了该化合物在药物合成中的关联性。此工艺涉及多个步骤,包括异喹啉的二氯化和硝化,突出了在合成医学相关化合物时仔细规划和优化反应的重要性 (Walker et al., 2010)。
属性
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-9-8-14-6-7-18(11-16(14)12-26)25-19(27)15-4-3-5-17(10-15)21(22,23)24/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXBDZPSJGKIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




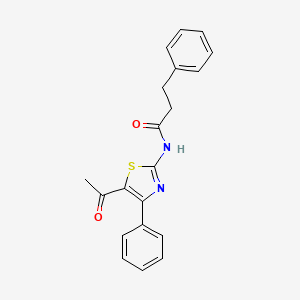

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)
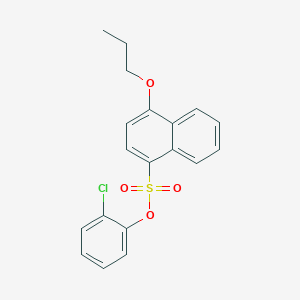
![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)
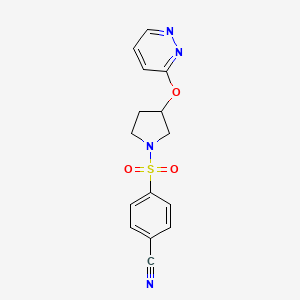

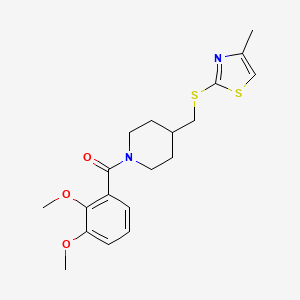
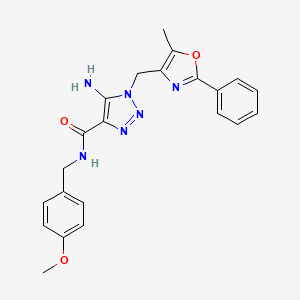
![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)
